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Compound of Interest

Compound Name: 2-Fluoro-2-methylpentan-1-amine

Cat. No.: B1471337

An In-depth Technical Guide to 2-Fluoro-2-
methylpentan-1-amine

Disclaimer: Publicly available experimental data for 2-Fluoro-2-methylpentan-1-amine is
limited. This guide has been compiled using data from structurally similar compounds,
established chemical principles, and predictive models to offer a comprehensive overview for
research and development purposes. All data presented herein should be considered
theoretical and requires experimental validation.

Introduction

2-Fluoro-2-methylpentan-1-amine is a fluorinated aliphatic amine with potential applications
in medicinal chemistry and materials science. The introduction of a fluorine atom at a tertiary
carbon center adjacent to an amino group is expected to impart unique physicochemical
properties, including altered basicity, lipophilicity, and metabolic stability. These characteristics
make it an intriguing candidate for investigation by researchers, scientists, and drug
development professionals.

The strategic placement of fluorine can significantly influence a molecule's biological activity
and pharmacokinetic profile.[1] Fluorine's high electronegativity can lower the pKa of a nearby
amine, potentially affecting its interaction with biological targets and improving its bioavailability.
[2] This guide provides a detailed summary of the predicted properties, synthesis, and potential
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applications of 2-Fluoro-2-methylpentan-1-amine, based on analogous compounds and

established chemical knowledge.

Physicochemical Properties

While experimental data for 2-Fluoro-2-methylpentan-1-amine is not readily available, its

properties can be estimated by examining its structural analogs: 2-Fluoro-2-methylpropan-1-

amine and 2-Fluoro-2-methylpentane.

Table 1: Predicted and Analog-Based Physicochemical Properties

Property Predicted/Analog Value Source Compound
Molecular Formula C6H14FN -

Molecular Weight 119.18 g/mol Calculated

CAS Number 1566506-97-5 Supplier Data

Calculated logP

1.5 - 2.0 (estimated)

Analog Comparison

pKa 8.5 - 9.5 (estimated) General Principle[2]
Boiling Point Not available -
Melting Point Not available -
Solubility Not available -

Table 2: Physicochemical Data of Structural Analogs

Property

2-Fluoro-2-methylpropan-
1-amine

2-Fluoro-2-methylpentane

Molecular Formula

C4H10FN[3]

C6H13F[4]

Molecular Weight

91.13 g/mol [3]

104.17 g/mol [4]

Calculated logP

0.2[3]

2.4[4]
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Synthesis and Experimental Protocols

The synthesis of tertiary fluoroamines like 2-Fluoro-2-methylpentan-1-amine can be
challenging. General strategies often involve the introduction of the fluorine atom at a late
stage of the synthesis.

General Synthesis Approach

A common route involves the fluorination of a corresponding amino alcohol or the reductive
amination of a fluorinated ketone. One plausible synthetic pathway could start from a suitable
pentanone derivative.

Experimental Protocol (Hypothetical):

» Formation of an Oxime: 2-Methylpentan-1-one is reacted with hydroxylamine hydrochloride
in the presence of a base (e.g., pyridine) to form the corresponding oxime.

e Reduction to Amine: The oxime is then reduced to the primary amine, 2-methylpentan-1-
amine, using a reducing agent such as lithium aluminum hydride (LiAIH4) or catalytic
hydrogenation.

o Hydroxylation: A subsequent hydroxylation step at the tertiary carbon could be achieved,
although this is a non-trivial transformation and may require specialized reagents.

o Deoxyfluorination: The resulting 2-hydroxy-2-methylpentan-1-amine can then be subjected to
deoxyfluorination using a reagent like diethylaminosulfur trifluoride (DAST) to introduce the
fluorine atom.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methylpentan-1-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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